2-(4-Methylphenyl)pyrazolidin-3-one
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Overview
Description
2-(p-Tolyl)pyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidinone core with a p-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)pyrazolidin-3-one typically involves the reaction of arylhydrazine hydrochloride with 3-chloro-2,2-dimethylpropionyl chloride in the presence of pyridine at low temperatures . This method ensures the formation of the pyrazolidinone ring with the desired p-tolyl substituent.
Industrial Production Methods: While specific industrial production methods for 2-(p-Tolyl)pyrazolidin-3-one are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-(p-Tolyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolidin-3-one derivatives.
Reduction: Reduction reactions can modify the pyrazolidinone ring, leading to different substituted derivatives.
Substitution: The p-tolyl group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and bromine (HBr) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under mild conditions.
Major Products:
Scientific Research Applications
2-(p-Tolyl)pyrazolidin-3-one has been explored for its applications in several scientific fields:
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Pathways Involved: By inhibiting these enzymes, 2-(p-Tolyl)pyrazolidin-3-one reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
3,5-Pyrazolidinedione: Known for its use in pharmaceuticals like phenylbutazone, which is used to treat rheumatoid arthritis.
1,2-Dihydropyrazol-3-one: Exhibits a range of biological activities and is used in the synthesis of various bioactive compounds.
Uniqueness: 2-(p-Tolyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90061-90-8 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(4-methylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C10H12N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11-12/h2-5,11H,6-7H2,1H3 |
InChI Key |
YAUNXQLUMXEZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CCN2 |
Origin of Product |
United States |
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